

(4-Methylphenoxy)acetic acid synthesis pathway from p-cresol

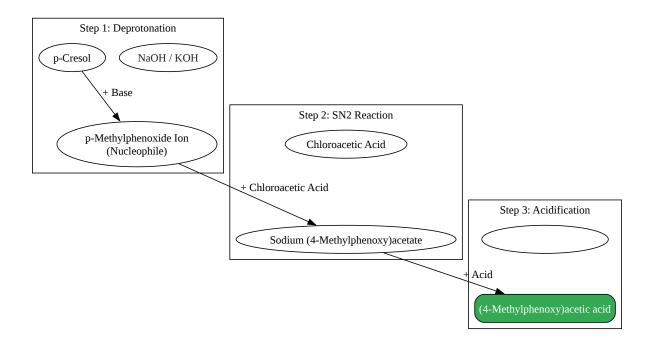
Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetic Acid from p-Cresol

Introduction

(4-Methylphenoxy)acetic acid, also known as p-methylphenoxyacetic acid or MCPA (2-methyl-4-chlorophenoxyacetic acid is a related compound, but the synthesis pathway is similar for the phenoxyacetic acid core), is a significant organic compound primarily utilized as a selective herbicide.[1] It is particularly effective against broadleaf weeds in cereal crops and grasslands. The synthesis of this compound from p-cresol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and agrochemical industries.

Synthesis Pathway and Mechanism


The synthesis of **(4-Methylphenoxy)acetic acid** from p-cresol and chloroacetic acid is achieved via the Williamson ether synthesis.[2][4] This reaction proceeds through a nucleophilic substitution (SN2) mechanism. The overall process can be broken down into three primary stages:

• Formation of the Nucleophile: p-Cresol, a phenol, is a weak acid. In the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group

is deprotonated to form a sodium or potassium p-methylphenoxide salt.[1][2] This phenoxide ion is a potent nucleophile.

- Nucleophilic Attack (SN2 Reaction): The generated p-methylphenoxide ion then acts as a
 nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the
 displacement of the chloride ion and the formation of the sodium salt of (4Methylphenoxy)acetic acid.[1][3]
- Acidification and Precipitation: The final step involves the acidification of the reaction mixture
 with a strong acid, typically hydrochloric acid (HCl).[1][2] This protonates the carboxylate
 group, leading to the precipitation of the final product, (4-Methylphenoxy)acetic acid, which
 has limited solubility in acidic aqueous solutions.[5]

Click to download full resolution via product page

Experimental Protocols

The following protocols are derived from established laboratory procedures for the Williamson ether synthesis of **(4-Methylphenoxy)acetic acid**.[1][2]

Protocol 1: Synthesis using Sodium Hydroxide

Materials:

- p-Cresol (4-methylphenol)
- 30% (w/v) Sodium Hydroxide (NaOH) solution
- Chloroacetic acid
- 6M Hydrochloric Acid (HCl)
- Diethyl ether
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Water

Procedure:

- Reaction Setup: Accurately weigh approximately 1.0 g of p-cresol into a 25x100 mm test tube.[2]
- Base Addition: Using a graduated pipette, add 5 mL of 30% aqueous NaOH solution.
- Reagent Addition: Add 1.5 g of chloroacetic acid to the test tube. Stir the mixture to dissolve
 the reagents. Gentle warming may be applied, and water can be added dropwise to aid
 dissolution.[2]
- Heating: Clamp the test tube in a hot water bath and maintain the temperature at 90-100°C for 30 to 40 minutes.

- Quenching and Acidification: Cool the tube and dilute the mixture with about 10 mL of water.
 Carefully add 6M HCl dropwise until the solution is acidic (test with blue litmus paper).[2]
- Extraction: Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.[2] Drain the aqueous layer.
- Washing: Wash the ether layer with approximately 15 mL of water.[2]
- Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the product into its water-soluble salt.[2] Drain the bicarbonate layer into a beaker.
- Precipitation: Cautiously re-acidify the bicarbonate layer with 6M HCl. Extensive foaming will occur initially. Continue adding acid until foaming ceases and a solid precipitate forms.[2]
- Purification: Filter the solid product using a Büchner funnel. Recrystallize the crude product from a minimal volume of hot water to obtain purified crystals.
- Drying and Analysis: Allow the purified crystals to dry completely. Determine the mass and melting point.[2]

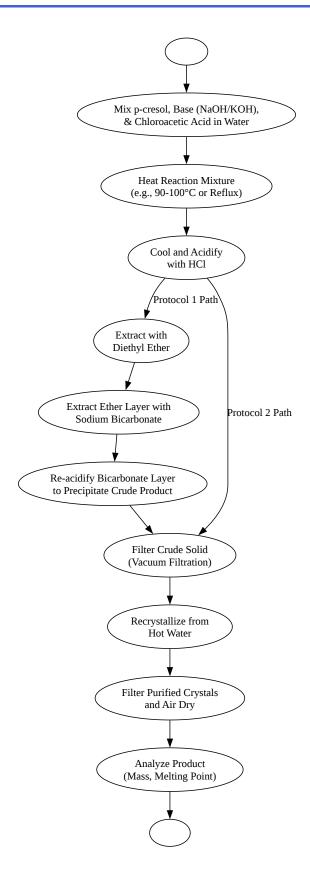
Protocol 2: Synthesis using Potassium Hydroxide

Materials:

- p-Cresol
- Potassium Hydroxide (KOH) pellets
- 50% (w/v) Chloroacetic acid solution
- Concentrated Hydrochloric Acid (HCl)
- Water

Procedure:

• Base Preparation: Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask.[1]


Foundational & Exploratory

- Cresol Addition: Add 2 g of p-cresol to the flask and swirl until a homogeneous solution is formed. Add boiling stones.[1]
- Reaction Setup: Fit the flask with a reflux condenser and bring the solution to a gentle boil.[1]
- Reagent Addition: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.[1]
- Reflux: After the addition is complete, continue refluxing for an additional 10 minutes.[1]
- Cooling and Acidification: Transfer the hot solution to a beaker and allow it to cool to room temperature. Acidify the solution with the dropwise addition of concentrated HCl, monitoring with pH paper.[1]
- Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid product via vacuum filtration.[1]
- Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water (not exceeding 50 mL).[1]
- Final Steps: Filter the purified precipitate by vacuum filtration and allow the solid to air dry.[1]

Click to download full resolution via product page

Quantitative Data and Product Characterization

The following tables summarize the quantitative data from the described experimental protocols and the physical properties of the final product.

Table 1: Reactant and Reagent Quantities

Parameter	Protocol 1 (NaOH)[2]	Protocol 2 (KOH)[1]
p-Cresol	~1.0 g	2.0 g
Base	5 mL of 30% NaOH	4.0 g of KOH in 8 mL H₂O
Chloroacetic Acid	1.5 g	6 mL of 50% solution (~3 g)
Acid (for work-up)	6M HCI	Concentrated HCI

Table 2: Reaction Conditions and Product Properties

Parameter	Value	Reference
Reaction Temperature	90-100°C or gentle reflux	[1][2]
Reaction Time	30-40 minutes (post-addition)	[1][2]
Chemical Formula	С9Н10О3	[5][6]
Molar Mass	166.17 g/mol	[6]
Appearance	White to pale yellow crystalline powder	[5][7]
Literature Melting Point	136-137°C	[2]
Alternative Melting Point	140-142°C	[7][8]
Solubility	Low in water, soluble in organic solvents	[5][7]

Safety Considerations

• p-Cresol: Toxic and a skin irritant. Avoid contact.[2]

- Sodium/Potassium Hydroxide: Corrosive and can cause severe chemical burns. Handle with care.[2]
- Chloroacetic Acid: A skin irritant. Avoid contact.[2]
- Diethyl Ether: Extremely flammable and vapors are harmful. Work in a well-ventilated fume hood with no open flames.[2]
- Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 4. francis-press.com [francis-press.com]
- 5. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 6. p-Methylphenoxyacetic acid | C9H10O3 | CID 70329 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]
- To cite this document: BenchChem. [(4-Methylphenoxy)acetic acid synthesis pathway from p-cresol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265540#4-methylphenoxy-acetic-acid-synthesis-pathway-from-p-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com